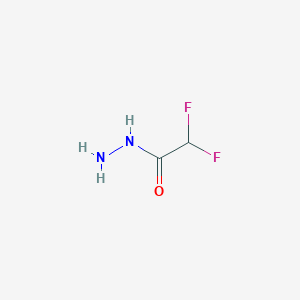

2,2-Difluoroacetohydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,2-difluoroacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2N2O/c3-1(4)2(7)6-5/h1H,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPHJKOQDCQCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902451 | |

| Record name | NoName_1694 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84452-98-2 | |

| Record name | 2,2-difluoroacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of 2,2 Difluoroacetohydrazide in Contemporary Organic and Medicinal Chemistry Research

Importance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has led to a surge in the development and application of fluorinated compounds across various scientific disciplines, particularly in pharmaceuticals and materials science. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The high electronegativity of fluorine, the second highest of all elements, and its small atomic size are key to its transformative effects on molecular properties. numberanalytics.comwikipedia.org The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. numberanalytics.comwikipedia.org

In the context of fluoroacetohydrazides, the presence of fluorine atoms influences several key parameters:

Metabolic Stability: The strength of the C-F bond makes fluorinated compounds more resistant to metabolic degradation by enzymes, which can lead to a longer biological half-life for drug candidates. chimia.chrsc.org

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. chimia.chnih.gov

Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. chimia.chrsc.org It can also modify the shape of a molecule to better fit into a receptor's binding pocket. rsc.org

Acidity (pKa): The strong electron-withdrawing nature of fluorine atoms increases the acidity of nearby protons, which can influence a molecule's reactivity and interactions. nih.gov

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation | Longer drug half-life |

| Lipophilicity | Generally increased | Enhanced membrane permeability and bioavailability |

| Binding Affinity | Can be enhanced through electronic and conformational effects | Improved potency and selectivity |

| Acidity (pKa) | Increased acidity of neighboring protons | Altered reactivity and intermolecular interactions |

Role of Hydrazide Functionalities in Organic Synthesis and Drug Discovery

The hydrazide functional group (-CONHNH2) is a versatile and important component in organic chemistry and drug discovery. mdpi.commdpi.com Hydrazides are key intermediates in the synthesis of a wide variety of heterocyclic compounds, which are common structural motifs in many pharmaceuticals. mdpi.comrjptonline.org They can also act as linkers to connect different molecular fragments or serve as pharmacophores that interact with biological targets. mdpi.com

The hydrazide moiety is present in a number of established drugs, highlighting its therapeutic potential. mdpi.com For example, isoniazid (B1672263) is a well-known antituberculosis drug that contains a hydrazide group. mdpi.com The ability of hydrazides to form stable complexes with metal ions has also been exploited in the design of new therapeutic and diagnostic agents.

Interdisciplinary Research Landscape for 2,2-Difluoroacetohydrazide

Research involving this compound is inherently interdisciplinary, spanning the fields of organic synthesis, medicinal chemistry, and materials science. lookchem.comnih.gov Organic chemists develop new methods for the synthesis and functionalization of this compound, while medicinal chemists explore its potential in the design of new drugs for a variety of diseases. lookchem.comepo.org In materials science, the unique properties of fluorinated compounds are being harnessed to create new polymers and other advanced materials. lookchem.com The collaborative nature of this research is essential for translating fundamental discoveries into practical applications that can benefit society. nih.govmdpi.comaup.nl

Advanced Synthetic Methodologies for 2,2 Difluoroacetohydrazide and Its Derivatives

State-of-the-Art Preparative Routes to 2,2-Difluoroacetohydrazide

Convergent and Linear Synthesis Strategies

The preparation of this compound is most commonly achieved through a linear synthesis approach. A prevalent and straightforward method involves the hydrazinolysis of a suitable 2,2-difluoroacetic acid derivative, typically an ester such as ethyl 2,2-difluoroacetate. This reaction is generally carried out by treating the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as an alcohol, at temperatures ranging from ambient to reflux. The high nucleophilicity of hydrazine facilitates the displacement of the alkoxy group from the ester to form the desired hydrazide.

Alternatively, a more convergent approach could be envisioned, starting from difluoroacetic acid itself. The carboxylic acid can be activated using standard coupling agents and then reacted with hydrazine. However, the direct conversion of carboxylic acids to hydrazides can sometimes be lower yielding and require harsher conditions compared to the ester hydrazinolysis route. researchgate.netgoogle.comlibretexts.org

A common linear pathway to this compound is outlined below:

| Step | Reactant | Reagent | Product |

| 1 | Ethyl 2,2-difluoroacetate | Hydrazine hydrate | This compound |

Development of Precursors for Difluoroacetohydrazide Formation

The accessibility and efficient synthesis of precursors are critical for the viable production of this compound. The primary precursor is ethyl 2,2-difluoroacetate. Several methods have been developed for its preparation. One industrial method involves the reaction of 1,1,2,2-tetrafluoro-1-ethoxy ethane (B1197151) with sulfuric acid in the presence of an oxide of a group 13 or 15 element, followed by the addition of ethanol (B145695). hilarispublisher.com Another approach starts from tetrafluoroethylene, which is treated with dimethylamine, followed by hydrolysis and subsequent reaction with a mineral acid and ethanol in a one-pot process. nih.gov Patents have also described the preparation of ethyl difluoroacetate (B1230586) from difluoroacetyl fluoride (B91410) and an alcohol. youtube.com

Difluoroacetic acid is another key precursor, which can be prepared by the hydrolysis of its esters or by other fluorination techniques. google.comwikipedia.org The development of safe and scalable methods for the synthesis of these precursors is an ongoing area of research.

Approaches to Fluorine Atom Incorporation (e.g., Difluorocarbene Methodologies)

The introduction of the geminal difluoro moiety is a crucial step in the synthesis of the precursors for this compound. While direct fluorination of acetic acid derivatives is challenging, methods involving the incorporation of a difluoromethylene (-CF2-) unit are more common.

Difluorocarbene (:CF2) is a versatile reactive intermediate for the synthesis of gem-difluorinated compounds. beilstein-journals.org Although not typically used for the direct synthesis of this compound, difluorocarbene chemistry is fundamental in creating some of the starting materials. For instance, difluorocarbene can be generated from various precursors and reacted with appropriate substrates to install the CF2 group. However, for the synthesis of difluoroacetic acid derivatives, other fluorination methods are more prevalent. These include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) to convert a carbonyl group to a difluoromethylene group. mdpi.com Electrophilic fluorinating reagents can also be employed for the difluorination of 1,3-dicarbonyl compounds. beilstein-journals.org

Synthesis of Chemically Modified this compound Analogues

The versatile structure of this compound allows for chemical modifications at several positions, leading to a diverse range of analogues with potentially altered properties.

N-Substitution and Acylation Reactions of the Hydrazide Nitrogen

The nitrogen atoms of the hydrazide moiety are nucleophilic and can readily undergo substitution and acylation reactions.

N-Substitution: Alkylation of the hydrazide nitrogen can be achieved using various alkylating agents. For instance, reaction with alkyl halides in the presence of a base can lead to N-alkylated derivatives. The regioselectivity of the alkylation (at the N-1 or N-2 position) can be influenced by the reaction conditions and the nature of the substituent on the nitrogen.

Acylation: The hydrazide can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives. chemguide.co.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The existence of compounds such as N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide indicates that such acylation is a feasible synthetic transformation.

Furthermore, condensation of this compound with aldehydes and ketones can yield the corresponding hydrazones. libretexts.orgyoutube.com These reactions are often catalyzed by a small amount of acid and proceed via an addition-elimination mechanism. The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic compounds, such as pyrazoles. The reaction with 1,3-dicarbonyl compounds is a classical method for pyrazole (B372694) synthesis. hilarispublisher.comnih.govmdpi.com

| Reaction Type | Electrophile | Product Class |

| N-Alkylation | Alkyl Halide | N-Alkyl Hydrazide |

| N-Acylation | Acyl Chloride | N-Acyl Hydrazide |

| Condensation | Aldehyde/Ketone | Hydrazone |

| Cyclocondensation | 1,3-Diketone | Pyrazole |

Functionalization at the α-Carbon Position to the Carbonyl

The α-carbon of this compound is generally considered to be sterically hindered and electronically deactivated for typical enolate-based functionalization due to the presence of the two fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the α-hydrogen, but the resulting carbanion is destabilized by the adjacent electronegative fluorine atoms.

However, functionalization of the α-carbon in related difluoroacetyl compounds has been explored. For instance, α-alkylation of difluoroacetic acid esters can be achieved under specific conditions using strong bases like lithium diisopropylamide (LDA) to generate the enolate, which can then be trapped with an electrophile. Metal-catalyzed cross-coupling reactions have also been developed for the α-arylation of carbonyl compounds, which could potentially be adapted for difluoroacetyl systems. These advanced methods might offer a pathway to α-functionalized derivatives of this compound, although direct examples are not readily found in the literature.

| Strategy | Key Reagents | Potential Product |

| Enolate Alkylation | Strong Base (e.g., LDA), Alkyl Halide | α-Alkyl-2,2-difluoroacetohydrazide |

| Metal-Catalyzed Arylation | Palladium Catalyst, Aryl Halide | α-Aryl-2,2-difluoroacetohydrazide |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves developing cleaner, safer, and more efficient routes that minimize environmental impact. Key areas of focus include the use of alternative solvents, the development of catalytic reactions, and the optimization of atom economy.

Traditional methods for the synthesis of hydrazides often involve the use of volatile and potentially hazardous organic solvents and may require prolonged reaction times at elevated temperatures. Modern synthetic chemistry is increasingly moving towards solvent-free and catalytic approaches to address these environmental and economic concerns.

Solvent-Free Methodologies:

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These reactions are often conducted by grinding the solid reactants together, a technique known as mechanochemistry, or by using microwave irradiation to promote the reaction between neat reactants.

Mechanochemical Synthesis: This technique involves the use of mechanical force to induce chemical reactions. For the synthesis of this compound, a potential solvent-free approach would involve the grinding of a 2,2-difluoroacetic acid ester, such as ethyl 2,2-difluoroacetate, with hydrazine hydrate. This method has been successfully applied to the synthesis of other hydrazides, offering high efficiency and eliminating the need for a reaction solvent. The solid product can often be isolated directly from the reaction mixture, simplifying the work-up procedure.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In a solvent-free microwave-assisted synthesis of this compound, a mixture of ethyl 2,2-difluoroacetate and hydrazine hydrate could be irradiated for a short period. This method often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.govmdpi.comjaptronline.com

Catalytic Protocols:

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and potentially recycled.

Palladium-Catalyzed Synthesis: While direct catalytic synthesis of this compound is not widely reported, related catalytic methods for fluorinated hydrazine derivatives have been developed. For instance, palladium-catalyzed asymmetric hydrogenation has been employed for the synthesis of chiral fluorinated hydrazines. This suggests the potential for developing catalytic systems for the direct synthesis or derivatization of this compound.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed N-arylation reactions have been successfully used for the synthesis of substituted hydrazides. This methodology could be adapted for the synthesis of N-aryl derivatives of this compound, expanding the library of related compounds with potential applications.

The following table summarizes potential green synthetic protocols for this compound.

| Protocol | Precursors | Conditions | Advantages |

| Mechanochemical Grinding | Ethyl 2,2-difluoroacetate, Hydrazine hydrate | Solvent-free, room temperature | Environmentally friendly, simple work-up, high efficiency |

| Microwave Irradiation | Ethyl 2,2-difluoroacetate, Hydrazine hydrate | Solvent-free, controlled heating | Rapid reaction times, high yields, reduced side products |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A high atom economy is a key goal of green chemistry, as it signifies a reduction in waste generation.

The conventional synthesis of this compound can be envisioned to proceed from ethyl 2,2-difluoroacetate and hydrazine. The reaction is a nucleophilic acyl substitution, specifically a hydrazinolysis of an ester.

Reaction: CHF₂COOCH₂CH₃ + N₂H₄ → CHF₂CONHNH₂ + CH₃CH₂OH

Reactants: Ethyl 2,2-difluoroacetate (C₄H₆F₂O₂) and Hydrazine (N₂H₄)

Desired Product: this compound (C₂H₄F₂N₂O)

By-product: Ethanol (C₂H₆O)

To calculate the theoretical atom economy, we use the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the molecular weights of the compounds involved and the calculated atom economy for this reaction.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Ethyl 2,2-difluoroacetate | C₄H₆F₂O₂ | 124.09 |

| Hydrazine | N₂H₄ | 32.05 |

| Total Reactant Mass | 156.14 | |

| This compound | C₂H₄F₂N₂O | 110.07 |

| Ethanol | C₂H₆O | 46.07 |

Atom Economy Calculation:

% Atom Economy = (110.07 / 156.14) x 100 ≈ 70.5%

This calculation indicates that, theoretically, 70.5% of the mass of the reactants is incorporated into the desired product, this compound. The remaining 29.5% is the by-product, ethanol. While ethanol is a relatively benign by-product, in an ideal green process, reactions with 100% atom economy (addition reactions, for example) are preferred. However, for a substitution reaction like this, a 70.5% atom economy is reasonably efficient.

Reactivity Profiles and Mechanistic Investigations of 2,2 Difluoroacetohydrazide

Nucleophilic Character of the Hydrazide Moiety in Reaction Systems

The hydrazide functional group inherently possesses nucleophilic character at the terminal nitrogen atom (-NH2), attributed to the presence of a lone pair of electrons. However, in comparison to simple hydrazines, the nucleophilicity of a hydrazide is significantly attenuated. This reduction is due to the adjacent electron-withdrawing carbonyl group, which delocalizes the nitrogen lone pair through resonance, thereby decreasing its availability for donation to an electrophile. Studies on the reactivity of various hydrazines have shown that acylhydrazides are generally sluggish reactants in nucleophilic addition reactions, such as hydrazone formation, under neutral pH conditions. nih.govacs.org

In the specific case of 2,2-difluoroacetohydrazide, the nucleophilic nature of the hydrazide moiety is further diminished by a powerful negative inductive effect (-I) exerted by the two fluorine atoms on the α-carbon. Fluorine's high electronegativity strongly withdraws electron density from the carbonyl group, which in turn pulls density from the adjacent nitrogen atoms. This inductive effect significantly lowers the energy of the nitrogen lone pairs, making them less basic and less nucleophilic.

While some nucleophiles with an adjacent heteroatom bearing a lone pair can exhibit enhanced reactivity, known as the alpha effect, this phenomenon is not always dominant. wikipedia.org For hydrazides, and particularly for this compound, the profound electron-withdrawing nature of the difluoroacetyl group is the overriding factor governing its nucleophilic character, rendering it a weak nucleophile in most reaction systems.

Impact of Geminal Difluorine on Chemical Reactivity and Selectivity

The presence of a geminal difluoro (-CF2-) group at the position alpha to the carbonyl instills unique chemical properties in this compound, profoundly influencing its reactivity and the selectivity of its reactions.

The primary influence of the geminal difluorine atoms is their intense electron-withdrawing inductive effect. This effect has a dual impact on the acid-base properties of the hydrazide moiety:

Decreased Basicity: The electron density on both nitrogen atoms is substantially reduced, making them much weaker bases compared to non-fluorinated acetohydrazide. Protonation of the nitrogen atoms is less favorable as the resulting positive charge would be destabilized by the proximate electron-withdrawing -CF2- group.

Increased Acidity: The N-H protons of the hydrazide group are rendered more acidic. The strong inductive pull of the fluorine atoms stabilizes the conjugate base formed upon deprotonation, making the removal of a proton more favorable.

The impact of fluorination on acidity is evident when comparing the predicted pKa values of analogous acetohydrazides. The pKa is a measure of the acidity of the conjugate acid (R-C(O)NHNH3+), where a lower pKa indicates a weaker base. While experimental values are not widely published, predicted values clearly illustrate this trend.

| Compound Name | Structure | Inductive Effect of R | Predicted pKa |

|---|---|---|---|

| Acetohydrazide | CH₃-C(O)NHNH₂ | Weakly Electron-Donating | ~11.5 - 12.5 |

| This compound | CHF₂-C(O)NHNH₂ | Strongly Electron-Withdrawing | 10.31 chemicalbook.comcookechem.com |

| 2,2,2-Trifluoroacetohydrazide | CF₃-C(O)NHNH₂ | Very Strongly Electron-Withdrawing | ~9.5 - 10.0 |

Beyond simple inductive effects, the geminal C-F bonds can exert significant stereoelectronic control, influencing molecular conformation and the transition states of reactions. The low-lying antibonding orbitals (σ*) of the C-F bonds can act as electron acceptors for hyperconjugative interactions. acs.org

In this compound, stabilizing hyperconjugation can occur between the lone pairs of the hydrazide nitrogen atoms and the adjacent C-F σ* orbitals (n_N → σ*_C-F). This interaction can influence the rotational barrier around the N-C bond and favor specific conformations (e.g., a gauche arrangement) where the orbitals are properly aligned. acs.org By pre-organizing the molecule into a preferred conformation, these stereoelectronic effects can dictate the facial selectivity of approaching electrophiles or control the stereochemical outcome of cyclization reactions. The small steric footprint of fluorine combined with its powerful electronic influence makes it an effective "conformational steering group." acs.org

The reactivity of this compound can be contextualized by comparing it with its non-fluorinated and trifluorinated analogues. The chemical character changes systematically with the degree of fluorine substitution on the α-carbon.

Acetohydrazide (CH3CONHNH2): The methyl group is weakly electron-donating, making this compound the most basic and most nucleophilic in the series.

This compound (CHF2CONHNH2): The -CHF2 group is strongly electron-withdrawing, leading to significantly reduced basicity and nucleophilicity, and increased N-H acidity.

2,2,2-Trifluoroacetohydrazide (CF3CONHNH2): The -CF3 group is one of the strongest organic electron-withdrawing groups. Consequently, trifluoroacetohydrazide is the least basic and least nucleophilic, and its N-H protons are the most acidic in the series.

This trend directly impacts their utility in synthesis. For example, in reactions requiring nucleophilic attack by the hydrazide, the reaction rate would be expected to follow the order: Acetohydrazide > this compound > 2,2,2-Trifluoroacetohydrazide. Conversely, in reactions involving deprotonation of the hydrazide, the ease of forming the anion would be in the reverse order.

| Property | Acetohydrazide | This compound | 2,2,2-Trifluoroacetohydrazide |

|---|---|---|---|

| Basicity of -NH₂ group | Highest | Low | Lowest |

| Nucleophilicity of -NH₂ group | Highest | Low | Lowest |

| Acidity of N-H protons | Lowest | High | Highest |

| Electrophilicity of Carbonyl Carbon | Lowest | High | Highest |

Cyclization and Annulation Reactions Employing this compound as a Building Block

Despite its reduced nucleophilicity, this compound is a valuable building block for the synthesis of complex fluorinated molecules, particularly heterocycles. Its utility often involves an initial activation step to enhance its reactivity before the key cyclization event.

A prominent application of this compound is in the synthesis of difluoromethyl-substituted pyrazoles. While direct condensation with 1,3-dicarbonyl compounds is a standard method for forming pyrazoles from hydrazides, a more common and efficient strategy for this fluorinated analogue involves its conversion into a more reactive intermediate.

The typical synthetic route involves the transformation of this compound into the corresponding N-aryl-2,2-difluoroacetohydrazonoyl bromide. This intermediate is a stable precursor to a 1,3-dipole (a nitrile imine), which can be generated in situ. The nitrile imine then readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkynes and alkenes, to afford highly substituted difluoromethylpyrazoles and pyrazolines with excellent regioselectivity. This method leverages the core structure of the hydrazide to construct the heterocyclic ring.

| Hydrazonoyl Bromide Precursor | Dipolarophile | Resulting Heterocycle | Key Features |

|---|---|---|---|

| N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | Ynones (R-C≡C-C(O)R') | 3-Difluoromethyl-5-acyl-pyrazoles | High regioselectivity |

| N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | Alkynoates (R-C≡C-CO₂Et) | 3-Difluoromethyl-5-carbethoxy-pyrazoles | Broad substrate scope |

| N-Aryl-2,2-difluoroacetohydrazonoyl bromide | Vinyl Sulfones | 3-Difluoromethyl-pyrazoles | Mild reaction conditions |

This strategy highlights how this compound serves as a practical and effective synthon for introducing the valuable difluoromethyl (-CHF2) group into a diverse range of heterocyclic frameworks, which are of significant interest in medicinal and agricultural chemistry.

Formation of Fluorinated Heterocyclic Compounds

Pyrazole Ring Systems Synthesis

The synthesis of pyrazole rings from this compound typically follows the Knorr pyrazole synthesis pathway, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. While direct condensation is feasible, a more recent and efficient method involves the use of an activated intermediate, difluoroacetohydrazonoyl bromide.

A study by Hu et al. demonstrated the synthesis of difluoromethylated pyrazoles through a [3+2] cycloaddition reaction. nih.gov In this approach, this compound is first converted to the corresponding N-aryl-2,2-difluoroacetohydrazonoyl bromide. This intermediate then acts as a 1,3-dipole and reacts with various activated alkynes, such as ynones, alkynoates, and ynamides, to afford highly substituted pyrazoles with a difluoromethyl group at the 3-position. The reaction proceeds with high regioselectivity and yields, providing a versatile route to a range of difluoromethyl-substituted pyrazoles. nih.gov

The general mechanism involves the initial formation of the hydrazonoyl bromide, which, under basic conditions, generates a nitrilimine intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with the alkyne to form the pyrazole ring.

Table 1: Synthesis of Difluoromethyl-Substituted Pyrazoles

| Alkyne Substrate | Product | Yield (%) |

|---|---|---|

| Ynone | 3-(Difluoromethyl)-1,5-diaryl-4-aroyl-1H-pyrazole | 85-95 |

| Alkynoate | Ethyl 3-(difluoromethyl)-1-aryl-5-aryl-1H-pyrazole-4-carboxylate | 80-92 |

Data is representative of typical yields reported in the literature for this type of reaction.

1,3,4-Oxadiazole (B1194373) Derivative Formation

This compound is a key building block for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry. The most common method for this transformation is the cyclodehydration of a diacylhydrazine intermediate.

The synthesis begins with the N-acylation of this compound with a suitable carboxylic acid or its derivative (e.g., acid chloride or ester) to form an N,N'-diacylhydrazine. This intermediate is then subjected to cyclodehydration using a variety of reagents, such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent, to yield the corresponding 1,3,4-oxadiazole.

For instance, the reaction of this compound with a substituted benzoic acid in the presence of POCl₃ leads to the formation of 2-(difluoromethyl)-5-aryl-1,3,4-oxadiazole. A study on difluoromethyl-1,3,4-oxadiazoles as inhibitors of histone deacetylase 6 (HDAC6) detailed the synthesis of these compounds via the dehydrative cyclization of the corresponding acylhydrazide intermediate using the Burgess reagent. nih.gov

Another synthetic route involves the reaction of this compound with triethyl orthoformate, which serves as a source of one carbon atom, to yield 2-(difluoromethyl)-1,3,4-oxadiazole.

Triazole Cyclization Pathways (by analogy with related hydrazides)

While specific examples for this compound are not extensively documented in readily available literature, the synthesis of 1,2,4-triazole (B32235) derivatives can be reliably predicted by analogy with the well-established reactivity of other acylhydrazides. A common pathway for the formation of 1,2,4-triazole-3-thiones involves the reaction of an acylhydrazide with an isothiocyanate.

The proposed pathway begins with the reaction of this compound with an alkyl or aryl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under either acidic or basic conditions to yield the corresponding 5-(difluoromethyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Alternatively, 4-amino-1,2,4-triazole-3-thiols can be synthesized. This involves the reaction of the acylhydrazide with carbon disulfide in a basic medium to form a potassium dithiocarbazinate salt. Subsequent heating of this salt with hydrazine hydrate (B1144303) leads to the cyclization to the 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol. researchgate.netchemicalbook.comsemanticscholar.orgmdpi.comzsmu.edu.ua This triazole-thiol can then be further functionalized.

Quinoxaline (B1680401) and Pyrazine (B50134) Ring System Constructions

The direct synthesis of quinoxaline and pyrazine ring systems from this compound is not a commonly reported transformation. The classical synthesis of these heterocycles involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govnih.govelsevierpure.com

However, it is conceivable that this compound could be incorporated into such structures. For example, a pyrazine ring bearing a difluoroacetylhydrazide moiety could be synthesized. This would involve starting with a pyrazine carboxylic acid, converting it to the corresponding ester, and then reacting it with hydrazine hydrate to form the pyrazine-2-carbohydrazide. While this incorporates the hydrazide into a pre-existing pyrazine ring, it does not construct the ring itself.

A hypothetical pathway for the construction of a quinoxaline ring could involve the reaction of this compound with a suitably functionalized 1,2-dicarbonyl compound that also contains a leaving group. The initial condensation could form a hydrazone, followed by an intramolecular cyclization and elimination to form the quinoxaline ring. However, this remains a speculative route without direct literature precedent.

Ring-Opening Reactions and Rearrangements of this compound Derivatives

Derivatives of this compound, particularly the 1,3,4-oxadiazole ring system, can undergo ring-opening reactions under specific conditions. A notable study investigated the mode of inhibition of histone deacetylase 6 (HDAC6) by difluoromethyl-1,3,4-oxadiazoles. nih.govchemrxiv.org

The research suggests that these oxadiazoles (B1248032) act as mechanism-based inhibitors. The proposed mechanism involves a nucleophilic attack by a zinc-bound water molecule in the enzyme's active site on the C5 carbon of the oxadiazole ring (the carbon adjacent to the difluoromethyl group). This attack leads to a tetrahedral intermediate, which then undergoes electron rearrangement resulting in the cleavage of the O1-C2 bond and the opening of the oxadiazole ring. chemrxiv.org

The product of this ring-opening is a deprotonated difluoroacetylhydrazide derivative, which remains tightly bound to the zinc ion in the active site, leading to essentially irreversible inhibition of the enzyme. This ring-opening reaction highlights the latent reactivity of the 1,3,4-oxadiazole ring when substituted with the electron-withdrawing difluoromethyl group, particularly in a biological context.

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered around the hydrazide functionality.

Reduction: The carbonyl group of the hydrazide can be reduced to a methylene (B1212753) group using strong reducing agents such as lithium aluminum hydride (LiAlH₄). uop.edu.pklibretexts.orgresearchgate.net This reaction would convert this compound to 1-(2,2-difluoroethyl)hydrazine. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides or hydrazides. libretexts.org The choice of reducing agent and reaction conditions would be critical to control the extent of reduction and avoid side reactions.

Oxidation: The hydrazide moiety can be oxidized. For instance, electrochemical fluorination is a technique used to introduce fluorine atoms into organic molecules. nih.govresearchgate.netlew.roresearchgate.netnih.gov While direct electrochemical fluorination of this compound is not specifically reported, related amides have been subjected to this process. Such a reaction could potentially lead to further fluorination or oxidative coupling reactions, depending on the conditions. The presence of the difluoromethyl group might influence the oxidation potential and the outcome of the reaction. Chemical oxidizing agents could also be employed, potentially leading to the formation of azo compounds or other oxidized species, though such reactions would need to be carefully controlled to be synthetically useful.

Advanced Applications of 2,2 Difluoroacetohydrazide in Research Disciplines

Medicinal Chemistry and Rational Drug Design

2,2-Difluoroacetohydrazide is a fluorinated building block of significant interest in medicinal chemistry and rational drug design. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Rational drug design, a methodical approach to developing new medications, leverages detailed knowledge of biological targets to design molecules that interact specifically with them. longdom.org This approach, which integrates structural biology, computational modeling, and medicinal chemistry, is more efficient than traditional trial-and-error methods. longdom.org

The hydrazide moiety is a versatile functional group in medicinal chemistry, known for its ability to form various bioactive scaffolds. When combined with fluorine atoms, as in this compound, the resulting fluorinated hydrazide scaffolds exhibit unique properties that are advantageous for drug development. The fluorine atoms can enhance the binding affinity of a molecule to its target and improve its metabolic stability, prolonging its therapeutic effect.

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in gene expression regulation. wikipedia.org By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising class of anti-cancer agents. nih.gov The hydrazide functional group is a key feature in some HDAC inhibitors. For instance, a novel class of hydrazide-based HDAC1/2/3 inhibitors has been identified, with compounds like LP-340 showing efficacy in reducing liver fibrosis in mouse models. bioworld.com This suggests the potential for developing this compound-based molecules as selective and potent HDAC inhibitors for therapeutic applications.

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, playing a vital role in various physiological processes. nih.gov Dysfunctional ion channels are implicated in a range of diseases known as channelopathies. nih.gov Consequently, ion channels are important drug targets. The modulation of ion channels by small molecules can have significant therapeutic effects. While direct research linking this compound to ion channel modulation is not yet widely published, the structural motifs present in this compound are relevant to the synthesis of novel ion channel modulators. The ability of the hydrazide group to form hydrogen bonds and the influence of the difluoromethyl group on molecular conformation and electronics could be exploited in the design of new molecules targeting specific ion channels.

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of PDEs can lead to an increase in the levels of these second messengers, which are crucial for cognitive processes such as memory consolidation. nih.gov As such, PDE inhibitors are being investigated as potential therapeutic agents for cognitive enhancement in conditions like Alzheimer's disease and age-related cognitive decline. nih.govnih.gov While specific studies on this compound as a PDE inhibitor are limited, the development of selective PDE inhibitors is an active area of research where novel chemical scaffolds are continuously being explored. The unique electronic properties of the difluoromethyl group in this compound could be beneficial in designing selective inhibitors for specific PDE families.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. Hydrazide-hydrazone derivatives have demonstrated a wide range of biological activities, including antibacterial effects. nih.gov These compounds can be synthesized by reacting a hydrazide, such as this compound, with an aldehyde or ketone. nih.gov The resulting hydrazones can exhibit potent activity against various bacterial strains. For example, certain hydrazone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting very low minimum inhibitory concentrations (MIC). nih.gov The incorporation of the difluoroacetyl group from this compound into hydrazone structures could lead to the development of new antibacterial agents with improved efficacy and pharmacokinetic properties.

The hydrazide and acylhydrazone moieties are important pharmacophores in the design of novel anticancer agents. mdpi.comresearchgate.net These functional groups can be found in a variety of compounds that exhibit cytotoxic activity against cancer cells through various mechanisms, including the induction of apoptosis. For instance, a series of dehydroabietic acid derivatives bearing an acylhydrazone moiety showed significant anticancer activities against several human carcinoma cell lines. mdpi.com The strategic incorporation of the this compound scaffold into potential anticancer drugs could enhance their therapeutic properties. The fluorine atoms can improve metabolic stability and cell permeability, while the hydrazide group provides a versatile handle for further chemical modifications to optimize anticancer activity and selectivity.

Synthesis of Fluorinated Nucleoside Analogues

Fluorinated nucleoside analogues are a critical class of therapeutic agents, with numerous compounds approved for antiviral and anticancer treatments. nih.govresearchgate.net The introduction of fluorine into the sugar moiety can enhance the metabolic stability of the compound and alter its biological activity. mdpi.com The synthesis of these complex molecules is a significant challenge in medicinal chemistry, often requiring specialized methods and reagents. mdpi.com

While direct use of this compound in published routes for nucleoside synthesis is not prominent, its structure is emblematic of the small fluorinated building blocks essential to the field. The primary strategies for creating fluorinated nucleosides involve either the direct fluorination of a pre-existing nucleoside or the convergent synthesis approach, which involves coupling a pre-fluorinated sugar with a nucleobase. mdpi.com The latter method, in particular, relies on the availability of diverse fluorinated synthons.

Key Synthetic Strategies for Fluorinated Nucleosides

| Strategy | Description | Common Reagents/Precursors | Key Advantage |

|---|---|---|---|

| Direct Fluorination | Introduction of fluorine onto a pre-formed nucleoside scaffold. | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor | A linear approach that can be efficient if selective fluorination is achievable. mdpi.com |

| Convergent Synthesis | Condensation of a fluorinated sugar (glycone) with a heterocyclic base (aglycone). | Fluorinated sugar phosphates, silylated nucleobases | A modular approach that allows for greater diversity in both the sugar and base components. mdpi.com |

By analogy, a versatile building block like this compound could serve as a precursor to more complex fluorinated fragments suitable for incorporation into a sugar ring structure before its condensation with a nucleobase.

Chemical Biology: Generation of Chemical Probes and Imaging Agents

In chemical biology, probes and imaging agents are indispensable tools for visualizing and understanding complex biological processes in living systems. The hydrazide functional group is particularly valuable in this context due to its ability to react selectively with aldehydes and ketones to form stable hydrazone linkages. nih.govnih.gov This reaction is a cornerstone of bioconjugation, allowing for the specific labeling of biomolecules. nih.gov

The introduction of fluorine into these molecular probes can offer significant advantages. Fluorination can enhance the probe's metabolic stability, improve its cell permeability, and in some cases, modulate its photophysical properties. mdpi.com Fluorinated hydrazones, for instance, are of particular interest in medicinal chemistry for their potential biological activities and have been investigated as antibacterial agents. mdpi.comnih.gov This same principle extends to the development of imaging agents, where stability and selective targeting are paramount.

By analogy, this compound represents a readily available precursor for generating fluorinated chemical probes. Its hydrazide moiety can be used to conjugate with target biomolecules (e.g., those containing aldehyde or ketone groups), while the difluoroacetyl group can impart the favorable properties associated with fluorination. biorxiv.org

| Biological Interaction | The probe's structure influences its interaction with biological targets. | Can alter binding affinity and selectivity through specific electronic interactions. |

Agricultural Chemistry: Design of Novel Agrochemical Entities (by analogy with related fluorinated compounds)

Organofluorine compounds have had a revolutionary impact on the agrochemical industry. researchgate.netnih.gov It is estimated that over half of all agricultural chemicals contain carbon-fluorine bonds. wikipedia.org The inclusion of fluorine atoms or fluorine-containing groups (such as trifluoromethyl or difluoromethyl) into the structure of a potential herbicide, insecticide, or fungicide can dramatically enhance its efficacy. researchgate.netalfa-chemistry.com

The benefits of fluorination in agrochemicals are multifaceted. Fluorine can increase the metabolic stability of a compound, prolonging its activity in the field. It can also increase lipophilicity, which aids in its absorption and transport within the target pest or plant. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, leading to stronger binding with target enzymes or receptors. researchgate.net

Given the prevalence of moieties like the difluoromethyl (-CHF2) group in modern agrochemicals, this compound serves as an excellent conceptual model for a building block in this field. By analogy, its 2,2-difluoroacetyl group could be incorporated into new molecular scaffolds to impart the desirable properties that fluorine is known for.

Examples of Fluorine-Containing Functional Groups in Commercial Agrochemicals

| Functional Group | Example Agrochemical | Agrochemical Type | Significance of Fluorine |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Trifluralin | Herbicide | Enhances herbicidal activity and soil persistence. sigmaaldrich.com |

| Trifluoromethyl (-CF3) | Fipronil | Insecticide | Crucial for potent insecticidal activity. |

Materials Science: Precursors for Fluorine-Containing Polymers and Specialty Materials (by analogy with related fluorinated compounds)

Fluorine-containing polymers, or fluoropolymers, are a class of high-performance materials renowned for their exceptional properties. These include high thermal stability, outstanding chemical resistance, low surface energy (leading to water and oil repellency), and unique electrical properties. alfa-chemistry.com The synthesis of these advanced materials often relies on the use of specialized fluorinated building blocks, which are small molecules that can be polymerized or used to modify existing polymers. ossila.com

By analogy with other small fluorinated molecules, this compound has potential as a precursor for creating novel specialty materials. The hydrazide group is chemically versatile and can be transformed into other functional groups or used directly in polymerization reactions, such as polycondensation. Incorporating the difluoroacetyl moiety into a polymer backbone or as a pendant group could yield new materials with tailored properties. For example, the presence of the difluoromethylene (-CF2-) group could enhance the thermal stability and chemical inertness of the resulting polymer.

Major Classes of Fluoropolymers and Their Applications

| Polymer | Common Acronym | Key Properties | Representative Applications |

|---|---|---|---|

| Polytetrafluoroethylene | PTFE | Extreme chemical inertness, low friction, high thermal stability. | Non-stick coatings (Teflon®), seals, gaskets, electrical insulation. sigmaaldrich.com |

| Polyvinylidene fluoride (B91410) | PVDF | High strength, piezoelectricity, chemical resistance. | Piping, wire insulation, membranes, lithium-ion battery binders. |

The development of new fluorinated monomers is essential for advancing materials science, and versatile building blocks provide the foundation for these innovations.

Computational and Theoretical Studies of 2,2 Difluoroacetohydrazide

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic architecture of 2,2-difluoroacetohydrazide. The introduction of two fluorine atoms onto the alpha-carbon significantly influences the molecule's electronic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carbon atom. This effect polarizes the C-F bonds, creating a partial positive charge on the carbon and partial negative charges on the fluorine atoms.

The impact of fluorination on electronic structure has been observed in related molecules. For instance, studies on fluorinated pyridines have shown that fluorine substitution significantly alters the in-plane ring normal modes and the molecular electrostatic potential (MEP). rsc.org Similarly, investigations into ortho-fluorinated 2-phenylethylamine have highlighted the role of fluorine in modulating noncovalent interactions. nih.gov These findings suggest that the difluoromethyl group in this compound would not only influence its covalent bonding but also its capacity for intermolecular interactions, such as hydrogen bonding.

A molecular electrostatic potential (MEP) map of this compound would likely show a region of high negative potential around the carbonyl oxygen and the fluorine atoms, indicating their propensity to act as hydrogen bond acceptors. Conversely, the N-H protons of the hydrazide group would exhibit a positive potential, marking them as hydrogen bond donors.

| Parameter | Predicted Value/Observation | Reference |

| Inductive Effect of CHF2 | Strong electron-withdrawing (-I) | N/A |

| Alpha-Proton Acidity | Increased due to inductive effect | N/A |

| Key NBO Interactions | n(N) -> σ(C-C), n(O) -> σ(C-N) | rsc.org |

| MEP Negative Regions | Carbonyl Oxygen, Fluorine Atoms | rsc.org |

| MEP Positive Regions | N-H Protons | as-proceeding.com |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis, through computational methods, can predict the most stable arrangements of the atoms in space. For this compound, rotation around the C-C and C-N single bonds will define its conformational landscape.

A particularly insightful analogy can be drawn from computational studies on difluoroacetamide oligomers. nih.govrsc.orgnih.gov These studies have shown a strong conformational preference for the C-H bond of the difluoromethyl group to be syn-periplanar to the carbonyl (C=O) bond. nih.gov This preference is not primarily driven by weak C-H···O hydrogen bonds but rather by the stabilization of dipoles within the molecule. nih.govrsc.org It is highly probable that this compound would exhibit a similar conformational preference, with the C-H bond of the CHF2 group orienting itself in the same plane as the carbonyl group.

The hydrazide portion of the molecule also contributes to its conformational diversity. Rotation around the N-N bond will lead to different spatial arrangements of the terminal amino group relative to the rest of the molecule. The presence of intramolecular hydrogen bonding between the carbonyl oxygen and one of the terminal N-H protons could further stabilize certain conformations.

Molecular dynamics (MD) simulations can provide a more dynamic picture of this compound's behavior, particularly in a solvent. mdpi.comacs.org An MD simulation would track the movements of the atoms over time, revealing the flexibility of the molecule and its interactions with surrounding solvent molecules, such as water. nih.gov These simulations would likely show the fluorine atoms and the carbonyl oxygen forming hydrogen bonds with water molecules, while the N-H groups would act as hydrogen bond donors. nih.gov The conformational preferences observed in the gas phase through quantum mechanical calculations would likely be influenced by the solvent environment in MD simulations. beilstein-journals.org

| Dihedral Angle | Predicted Stable Conformation | Driving Force | Reference |

| H-C-C=O | syn-periplanar (0°) | Dipole stabilization | nih.govrsc.org |

| C-C-N-N | Dependent on steric and electronic factors | N/A | |

| C-N-N-H | Potential for intramolecular H-bonding | N/A |

Theoretical Predictions of Spectroscopic Characteristics

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov For this compound, theoretical predictions of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be predicted using density functional theory (DFT) calculations. nih.govresearchgate.net Key vibrational modes would include:

N-H stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the -NH2 group, and another N-H stretch for the secondary amine.

C=O stretching (Amide I band): A strong absorption typically found between 1650 and 1700 cm⁻¹. nih.govspectroscopyonline.com The presence of the electronegative fluorine atoms might slightly shift this frequency.

N-H bending (Amide II band): A prominent band around 1550-1620 cm⁻¹. nih.govspectroscopyonline.com

C-F stretching: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which are characteristic of organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

¹⁹F NMR: This would be the most informative spectrum. A single resonance, likely a doublet due to coupling with the alpha-proton, would be expected. The chemical shift would be influenced by the electronic environment, and computational methods like the GIAO (Gauge-Including Atomic Orbital) method can provide accurate predictions. rsc.orgacs.orgnih.gov

¹H NMR: The alpha-proton would appear as a triplet due to coupling with the two fluorine atoms. The N-H protons would likely appear as broad signals, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR: The carbonyl carbon would have a characteristic chemical shift around 160-170 ppm. The alpha-carbon, being directly attached to two fluorine atoms, would show a significant downfield shift and would likely appear as a triplet due to C-F coupling.

| Spectroscopic Technique | Predicted Key Features | Reference |

| IR | N-H stretches (3200-3400 cm⁻¹), C=O stretch (Amide I, ~1650-1700 cm⁻¹), C-F stretches (1000-1400 cm⁻¹) | nih.govspectroscopyonline.com |

| ¹⁹F NMR | Doublet resonance | rsc.orgacs.org |

| ¹H NMR | Alpha-proton as a triplet, broad N-H signals | N/A |

| ¹³C NMR | Carbonyl carbon (~160-170 ppm), alpha-carbon as a triplet with a downfield shift | N/A |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to explore the potential reactivity of this compound and to elucidate the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

One important reaction of hydrazides is hydrolysis. Studies on the hydrolysis of acylhydrazines in acidic media have shown that the mechanism can vary with acid concentration. cdnsciencepub.com A plausible mechanism for the acid-catalyzed hydrolysis of this compound would involve initial protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule at the carbonyl carbon. Subsequent proton transfers and cleavage of the C-N bond would lead to the formation of 2,2-difluoroacetic acid and hydrazine (B178648). Computational modeling could map out the energy profile of this reaction, identifying the rate-determining step. cdnsciencepub.com

Another key reaction is acylation at the terminal nitrogen atom. The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, would proceed via nucleophilic attack of the terminal amino group on the carbonyl carbon of the acylating agent. researchgate.net Computational studies could be used to investigate the transition state of this reaction and to understand how the electronic properties of the difluoromethyl group influence the nucleophilicity of the hydrazide nitrogens.

Furthermore, the acidic nature of the alpha-proton suggests that this compound could undergo deprotonation under basic conditions to form a carbanion. This carbanion could then participate in various carbon-carbon bond-forming reactions. The stability and reactivity of this potential intermediate could be thoroughly investigated using computational methods.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov For derivatives of this compound, these models could be invaluable in predicting their potential applications.

QSAR Modeling: If a series of this compound derivatives were synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors or antimicrobial agents), a QSAR model could be developed. rsc.orgnih.gov This would involve calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that relates these descriptors to the observed biological activity. rsc.orgnih.gov A well-validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding future synthetic efforts towards more potent compounds. rsc.org

QSPR Modeling: Similarly, QSPR models could be developed to predict the physicochemical properties of this compound derivatives. researchgate.netnih.gov For example, a QSPR model could be built to predict properties like solubility, boiling point, or partitioning behavior between different solvents. researchgate.net Such models are particularly useful in materials science and environmental chemistry for predicting the fate and transport of fluorinated compounds. nih.gov The development of QSPR models for fluorophilicity—the affinity of a compound for a fluorous phase—could be relevant for designing purification strategies or for applications in fluorous chemistry. researchgate.net

| Modeling Approach | Application for this compound Derivatives | Key Descriptors | Reference |

| QSAR | Prediction of biological activity (e.g., enzyme inhibition) | Electronic, steric, hydrophobic | rsc.orgnih.gov |

| QSPR | Prediction of physicochemical properties (e.g., solubility, fluorophilicity) | Topological, quantum-chemical | researchgate.netnih.gov |

Analytical and Spectroscopic Characterization Methodologies in 2,2 Difluoroacetohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-Difluoroacetohydrazide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map the molecular framework and confirm the connectivity of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound (F₂CHCONHNH₂), distinct signals are expected for the methine proton (CH), the primary amine protons (NH₂), and the secondary amide proton (NH).

Methine Proton (CHF₂): This proton is adjacent to two fluorine atoms, which strongly influence its chemical shift and multiplicity. Due to the powerful electron-withdrawing effect of the fluorine atoms, this signal is expected to appear significantly downfield. The coupling to the two equivalent fluorine nuclei (spin I = ½) would split this signal into a triplet, following the n+1 rule (where n=2).

Amide and Amine Protons (CONHNH₂): The protons on the nitrogen atoms are exchangeable and their signals can be broad. The NH proton of the amide group and the NH₂ protons of the hydrazino group would appear as distinct signals, typically in the mid-to-high ppm range. Their exact chemical shift and appearance can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| CHF₂ | 5.5 - 6.5 | Triplet (t) | JH-F ≈ 50-55 Hz |

| CONH | 7.0 - 9.0 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the carbon framework of a molecule. bhu.ac.in this compound has two non-equivalent carbon atoms: the carbonyl carbon (C=O) and the difluoromethyl carbon (CHF₂).

Carbonyl Carbon (C=O): This carbon is expected to resonate in the typical range for amide carbonyls, generally between 160-180 ppm. compoundchem.com

Difluoromethyl Carbon (CHF₂): This carbon is directly bonded to two fluorine atoms, which causes a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JC-F). This coupling will split the carbon signal into a triplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| C =O | 165 - 175 | Singlet (or Triplet due to ²JC-F) | ²JC-F ≈ 20-30 Hz |

| C HF₂ | 110 - 120 | Triplet (t) | ¹JC-F ≈ 240-250 Hz |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides specific information about the chemical environment of the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent. Their signal will be split by the single adjacent proton, resulting in a doublet. The large chemical shift range of ¹⁹F NMR helps to avoid signal overlap, making it a powerful tool for purity assessment and structural confirmation. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|

Note: Chemical shifts are relative to a standard like CFCl₃. Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

To further confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques can be utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. While direct coupling between the CHF₂ and NH/NH₂ protons is not typically observed through bonds, this technique can help confirm the absence of other proton-proton couplings.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments map correlations between protons and directly attached carbons. An HSQC spectrum would show a clear correlation between the signal for the CHF₂ proton and the signal for the CHF₂ carbon, definitively linking them.

Solid-State NMR: For analyzing the compound in its solid form, solid-state NMR can provide information about the crystal structure, polymorphism, and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound (C₂H₄F₂N₂O), the exact molecular weight is approximately 110.03 Da. In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺), which would be detected at an m/z corresponding to its molecular weight.

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides a fingerprint that helps to identify the compound's structure. Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the difluoromethyl carbon is a common pathway for carbonyl compounds. This would result in the loss of the •CHF₂ radical.

Loss of Hydrazino Group: Cleavage of the C-N bond can lead to the loss of the •NHNH₂ group or related fragments.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [F₂CHCONHNH₂]⁺ | 110 |

| [M - NH₂]⁺ | [F₂CHCONH]⁺ | 94 |

| [M - NHNH₂]⁺ | [F₂CHCO]⁺ | 79 |

| [M - CHF₂]⁺ | [CONHNH₂]⁺ | 59 |

Note: Predicted m/z values are for the most abundant isotopes.

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing compounds in complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Ultra-Performance Liquid Chromatography (UPLC-MS), are particularly valuable.

In this approach, the sample is first injected into an LC system, where this compound is separated from impurities or other components based on its physicochemical properties (e.g., polarity). The separated compound then flows directly into the mass spectrometer for detection and identification. This ensures that the obtained mass spectrum is from a pure compound, enhancing the reliability of the analysis.

For compounds like hydrazides, chemical derivatization is sometimes employed prior to LC-MS analysis to improve chromatographic behavior and ionization efficiency, leading to enhanced sensitivity. nih.gov Reagents can be used to react with the hydrazide group, making the molecule more amenable to certain types of chromatography and ionization methods. nih.gov This approach is crucial for quantifying low levels of hydrazide compounds in complex biological or environmental samples. researchgate.net

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of this compound, as well as for the analytical determination of its purity. The choice of technique depends on the scale and objective of the analysis, from bulk purification to trace impurity detection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for evaluating the purity of this compound. researchgate.net Reversed-phase HPLC is particularly well-suited for this purpose, leveraging the polarity of the molecule for separation. researchgate.net

In a typical reversed-phase setup, a non-polar stationary phase, such as a C8 or C18 silica-based column, is used. nih.gov The mobile phase generally consists of a polar solvent system, commonly a gradient mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its polar nature, this compound will have a specific retention time under defined conditions, while impurities with different polarities will elute either earlier or later. chromatographyonline.com

Detection is most commonly achieved using an ultraviolet (UV) detector, as the hydrazide functional group contains a chromophore that absorbs in the UV region. The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of the main compound to the total area of all detected peaks. For fluorinated compounds, specialized fluorinated stationary phases can also be used to enhance selectivity and retention. researchgate.netchromatographyonline.comsilicycle.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Result | A major peak corresponding to this compound with minor peaks indicating impurities. |

Gas Chromatography (GC) Applications

Direct analysis of this compound by Gas Chromatography (GC) presents challenges due to its low volatility and potential for thermal degradation in the heated injector port and column. researchgate.netresearchgate.net Hydrazides are polar and can exhibit strong interactions with the stationary phase, leading to poor peak shape and unreliable quantification. cdc.gov

To overcome these limitations, derivatization is often a necessary prerequisite for GC analysis. researchgate.netlibretexts.orggcms.cz This process involves chemically modifying the polar N-H groups of the hydrazide moiety to form a more volatile and thermally stable derivative. nih.gov Common derivatization strategies include acylation or silylation. libretexts.orggcms.cz For instance, reacting the hydrazide with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing its volatility. gcms.cz Another approach involves reacting the hydrazide with an aldehyde or ketone to form a stable hydrazone, which is more amenable to GC analysis. google.com

Once derivatized, the compound can be analyzed using a capillary GC column, often with a non-polar or medium-polarity stationary phase, coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification. researchgate.netresearchgate.net

Column Chromatography for Purification Strategies

For the purification of this compound on a preparative scale, typically following its synthesis, column chromatography is the method of choice. youtube.com This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase (eluent) passes through it.

Silica (B1680970) gel is the most common stationary phase for the purification of polar organic compounds like this compound. The separation relies on the polarity of the molecules; more polar compounds adsorb more strongly to the polar silica gel and thus elute more slowly. The eluent is typically a mixture of organic solvents, and its polarity is carefully optimized to achieve effective separation. A common strategy is to start with a less polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) or methanol). This gradient elution allows for the sequential removal of less polar impurities before eluting the more polar target compound. youtube.com Fractions are collected and typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.govuu.nl These methods probe the vibrational energy levels of chemical bonds. For this compound, IR and Raman spectra provide a characteristic fingerprint based on its unique structural components. nih.gov

The key functional groups in this compound give rise to distinct absorption bands:

N-H Stretching: The N-H bonds in the -NHNH₂ group typically show strong absorptions in the region of 3200-3400 cm⁻¹. The primary amine (-NH₂) often presents as a doublet in this region. udel.edu

C=O Stretching (Amide I): The carbonyl group of the hydrazide exhibits a very strong and characteristic absorption, known as the Amide I band, typically found between 1650 and 1690 cm⁻¹. libretexts.org

N-H Bending (Amide II): This band, arising from a combination of N-H bending and C-N stretching, is observed in the 1590-1650 cm⁻¹ region. libretexts.org

C-F Stretching: The presence of the difluoro group (-CF₂) results in very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹. acs.org

N-N Stretching: The stretching of the nitrogen-nitrogen single bond can be observed, often as a weaker band, around 1030 cm⁻¹. researchgate.net

Table 2: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| -NHNH₂ | N-H Stretch | 3200 - 3400 | Strong, Broad |

| C=O | C=O Stretch (Amide I) | 1650 - 1690 | Very Strong |

| -NH- | N-H Bend (Amide II) | 1590 - 1650 | Strong |

| -CF₂- | C-F Stretch | 1100 - 1350 | Very Strong |

| -N-N- | N-N Stretch | ~1030 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For this compound, the hydrazide functional group acts as a chromophore. slideshare.net

The primary electronic transitions observable for this compound are:

n → π* Transition: This involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower energy and result in a weak absorption band at a longer wavelength (λmax > 250 nm). slideshare.netshu.ac.uk

π → π* Transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=O double bond. This results in a strong absorption band at a shorter wavelength (λmax < 220 nm). shu.ac.ukmasterorganicchemistry.com

The position and intensity of these absorption bands can be influenced by the solvent polarity. shu.ac.uk UV-Vis spectroscopy is also a valuable quantitative tool. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for accurate concentration measurements once a calibration curve is established. shu.ac.uk

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~210 | High (~10,000) |

| n → π | ~270 | Low (~100) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. wikipedia.orgnih.gov This technique provides unparalleled detail about the molecular structure of this compound in the solid state. rigaku.com

The process requires growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons of the atoms in the crystal lattice. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. excillum.com From this map, the exact positions of each atom can be determined, yielding a wealth of structural information. rigaku.com

Key parameters obtained from an X-ray crystal structure analysis include:

Bond Lengths: The precise distances between bonded atoms (e.g., C=O, C-N, N-N, C-F).